molecular formula C20H23N3O2S B2735856 N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 903289-96-3

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2735856
CAS No.: 903289-96-3
M. Wt: 369.48
InChI Key: ZQUIIWFXFPDZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications

Sleep-Wake Modulation

Research has shown that orexins, peptides produced by lateral hypothalamic neurons, play a crucial role in the maintenance of wakefulness. The blockade of orexin-1 (OX1R) and orexin-2 (OX2R) receptors, located in wake-active structures, has been found to promote sleep. The role of these receptors in sleep-wake modulation, particularly in correlation with monoamine release, has been extensively evaluated in rats treated with selective antagonists. These studies suggest that the blockade of OX2R is sufficient to initiate and prolong sleep, which might be linked to a deactivation of the histaminergic system. Moreover, simultaneous inhibition of OX1R appears to attenuate the sleep-promoting effects mediated by selective OX2R blockade, potentially correlating with dopaminergic neurotransmission (Dugovic et al., 2009).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of compounds related to N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been an area of focus. For instance, the synthesis and structure analysis of 1-allyl-4-[2-cyano-2-(indan-1,3-dione-2-ylidene) ethylidene]-1,4-dihydroquinoline, a representative of a new class of merocyanines, have been explored. This research contributes to the understanding of the substantial intramolecular charge transfer and the hydrogen bond formation in these compounds (Nesterov et al., 1996).

Cyclization and Chemical Reactions

The cyclization of dialkylpropyn-1-yl(allyl)(3-isopropenylpropyn-2-yl)ammonium bromides under base-catalyzed conditions leads to the formation of various isoindolinium salts. This study is pivotal in understanding the behavior of these compounds under conditions of water-base cleavage, offering insights into the formation of isomeric dialkyl-1,4-dimethyl- and 2,4-dimethylbenzyl-amines (Chukhajian et al., 2008).

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h2-8,12,17H,1,9-11,13-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUIIWFXFPDZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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